molecular formula C23H21F2N5O2 B2652290 N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 946332-30-5

N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Katalognummer B2652290
CAS-Nummer: 946332-30-5
Molekulargewicht: 437.451
InChI-Schlüssel: VZUGWDJMBBQAAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21F2N5O2 and its molecular weight is 437.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Understanding the Pharmacodynamics and Pharmacokinetics

Research involving CERC‐301, a compound sharing structural similarity with N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, delves into the preclinical pharmacodynamic and pharmacokinetic properties. This study is pivotal for developing a translational approach to guide dose selection in clinical trials, especially for disorders such as major depressive disorder. The compound demonstrated high-binding affinity specific to GluN2B, a subunit of the N-methyl-D-aspartate (NMDA) receptor, showcasing its potential in modulating synaptic plasticity and memory functions. The study’s safety pharmacology and neurotoxicity studies did not raise specific safety concerns, highlighting the compound's potential therapeutic applications (Garner et al., 2015).

Investigating Toxicity and Environmental Exposure

A study on environmental exposure to pesticides in South Australian preschool children, while not directly related to this compound, offers insights into the broader context of chemical exposure and its potential neurotoxic effects. This cross-sectional study identified widespread chronic exposure to organophosphorus (OP) and pyrethroid (PYR) compounds, known developmental neurotoxicants, in children. Such findings underscore the importance of understanding the environmental and health impacts of chemical compounds, including those structurally related to this compound (Babina et al., 2012).

Metabolic Pathways and Pharmacokinetics

The study of FK3453's preclinical and clinical pharmacokinetic profiles offers insight into the metabolic pathways and challenges of developing pharmacologically active compounds. Despite promising preclinical findings, the plasma concentrations of FK3453 in humans were extremely low, attributing its poor exposure to extensive metabolism by aldehyde oxidase (AO). This study highlights the complexity of drug metabolism and the necessity of comprehensive pharmacokinetic evaluations in drug development, pertinent to the study and application of this compound (Akabane et al., 2011).

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N5O2/c1-14(2)21-19-12-27-30(18-9-7-17(25)8-10-18)22(19)23(32)29(28-21)13-20(31)26-11-15-3-5-16(24)6-4-15/h3-10,12,14H,11,13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUGWDJMBBQAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.